molecular formula C6H7N5 B11922409 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11922409
M. Wt: 149.15 g/mol
InChI Key: DIIZXWCIRGKDPX-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-1H-pyrazole with 2-chloro-4,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as potassium carbonate.

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrido[2,3-d]pyrimidine

Uniqueness

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior inhibitory activity against CDK2, making it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylpyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C6H7N5/c1-11-2-4-5(10-11)6(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)

InChI Key

DIIZXWCIRGKDPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(=NC=N2)N

Origin of Product

United States

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